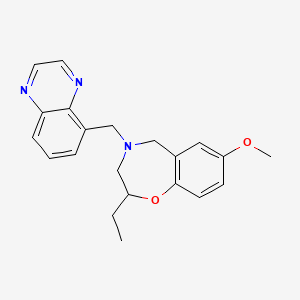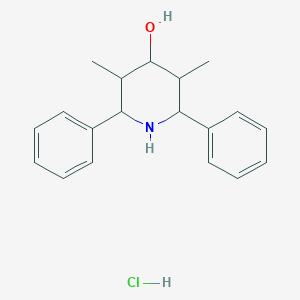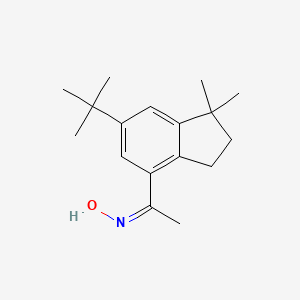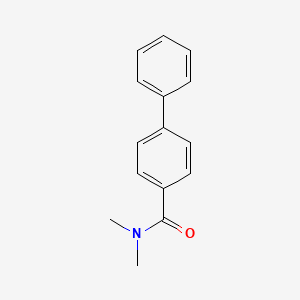
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
描述
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, also known as QNZ or Emapunil, is a synthetic compound that belongs to the benzoxazepine class of molecules. It was first synthesized in the early 1990s and has since been studied extensively for its potential therapeutic applications.
作用机制
The mechanism of action of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood, but it is known to inhibit the activity of the NF-κB transcription factor. NF-κB plays a key role in regulating the immune response and is involved in the development of inflammation and cancer. By inhibiting NF-κB activity, 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the main advantages of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is its ability to selectively inhibit NF-κB activity without affecting other signaling pathways. This makes it a useful tool for studying the role of NF-κB in various diseases. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is also relatively easy to synthesize and is readily available for research purposes. One limitation of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is that it has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to enhance the effectiveness of other drugs in treating cancer and autoimmune diseases. Another area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine. Finally, there is a need for more research on the safety and efficacy of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine in human clinical trials.
科学研究应用
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in treating various types of cancer, including leukemia, lymphoma, and breast cancer. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has also been shown to have antiviral activity against HIV-1 and hepatitis C virus.
属性
IUPAC Name |
2-ethyl-7-methoxy-4-(quinoxalin-5-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-17-14-24(13-16-11-18(25-2)7-8-20(16)26-17)12-15-5-4-6-19-21(15)23-10-9-22-19/h4-11,17H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUJGDKYJDYYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC2=C(O1)C=CC(=C2)OC)CC3=C4C(=CC=C3)N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-nitro-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3876787.png)
![2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B3876793.png)
![2-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate](/img/structure/B3876795.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B3876801.png)


![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)
![3-(1H-indol-3-yl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B3876828.png)
![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)
![3-[(5-nitro-2-pyridinyl)amino]phenol](/img/structure/B3876856.png)

![benzyl 3-{[(2-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3876863.png)
![3-[2-(2-hydroxyethoxy)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B3876870.png)
